molecular formula C26H20ClNO3 B282374 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282374
M. Wt: 429.9 g/mol
InChI Key: AYRZFHJNKMIXRS-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It is also known as BCCH or benzyl cinnamoyl chlorophenyl hydrazone. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an antitumor agent. In pharmacology, BCCH has been tested for its activity against various bacterial and fungal strains. In biochemistry, this compound has been used as a ligand for the study of metal complexes.

Mechanism of Action

The exact mechanism of action of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, BCCH may reduce these symptoms.
Biochemical and Physiological Effects:
1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have antibacterial and antifungal properties. In addition, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as an antitumor agent in human clinical trials. Another direction is to study its activity against other bacterial and fungal strains. Additionally, further research is needed to elucidate its exact mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-benzyl-5-(2-chlorophenyl)-4-cinnamoyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction between benzaldehyde, cinnamaldehyde, and 2-chlorobenzohydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is around 60%.

properties

Molecular Formula

C26H20ClNO3

Molecular Weight

429.9 g/mol

IUPAC Name

1-benzyl-2-(2-chlorophenyl)-4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C26H20ClNO3/c27-21-14-8-7-13-20(21)24-23(22(29)16-15-18-9-3-1-4-10-18)25(30)26(31)28(24)17-19-11-5-2-6-12-19/h1-16,24,30H,17H2/b16-15+

InChI Key

AYRZFHJNKMIXRS-FOCLMDBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4Cl

SMILES

C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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